molecular formula C10H8BrNO B15202503 7-Bromo-5-methylisoquinolin-3(2H)-one

7-Bromo-5-methylisoquinolin-3(2H)-one

Cat. No.: B15202503
M. Wt: 238.08 g/mol
InChI Key: FRIRCUNGWAQDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methylisoquinolin-3(2H)-one is a brominated derivative of isoquinolinone Isoquinolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methylisoquinolin-3(2H)-one typically involves the bromination of 5-methylisoquinolin-3(2H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methylisoquinolin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an arylboronic acid would produce a biaryl compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methylisoquinolin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The bromine atom can enhance the compound’s binding affinity to its target, while the methyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Methylisoquinolin-3(2H)-one: Lacks the bromine atom, potentially less reactive in substitution reactions.

    7-Chloro-5-methylisoquinolin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    7-Bromoisoquinolin-3(2H)-one: Lacks the methyl group, which can influence its chemical properties and biological activities.

Uniqueness

7-Bromo-5-methylisoquinolin-3(2H)-one is unique due to the presence of both a bromine atom and a methyl group, which can significantly alter its chemical reactivity and biological properties compared to its analogs.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-5-methyl-2H-isoquinolin-3-one

InChI

InChI=1S/C10H8BrNO/c1-6-2-8(11)3-7-5-12-10(13)4-9(6)7/h2-5H,1H3,(H,12,13)

InChI Key

FRIRCUNGWAQDGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CNC(=O)C=C12)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.